1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide
Description
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains both indazole and pyrazole moieties, which are known for their diverse biological activities
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-11-15(12(2)24(3)23-11)9-20-19(27)13-8-17(26)25(10-13)18-14-6-4-5-7-16(14)21-22-18/h4-7,13H,8-10H2,1-3H3,(H,20,27)(H,21,22) |
InChI Key |
INHYIDYAYLIIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrazole rings using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . Additionally, it may interact with receptors and proteins involved in inflammatory and immune responses, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler compound with similar biological activities, used as a building block in the synthesis of more complex molecules.
Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.
Uniqueness
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide is unique due to its combination of indazole and pyrazole moieties, which confer a wide range of biological activities. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for scientific research and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
